

Application Notes and Protocols for UAMC-1110 in Enzyme Inhibition Assays

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Compound of Interest

Compound Name: UAMC-1110

Cat. No.: B611531

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Introduction

UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease belonging to the S9 family. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment of many cancers, as well as in tissues undergoing remodeling, such as in fibrosis and arthritis.[1][2] This differential expression makes FAP an attractive therapeutic target. **UAMC-1110** has demonstrated high affinity for FAP with a reported IC₅₀ value in the low nanomolar range, making it a valuable tool for studying the biological functions of FAP and for the development of FAP-targeted therapies and diagnostics.[3][4]

These application notes provide detailed protocols for utilizing **UAMC-1110** in enzyme inhibition assays to determine its potency and selectivity.

Data Presentation

The inhibitory activity of **UAMC-1110** against FAP and other related serine proteases is summarized in the table below. This data highlights the high potency and selectivity of **UAMC-1110** for FAP.

Enzyme	IC50 Value	Reference(s)
Fibroblast Activation Protein (FAP)	3.2 nM	[3][4]
4.17 nM	[5]	
Prolyl Oligopeptidase (PREP)	1.8 µM	[3][4]
Dipeptidyl Peptidase 9 (DPP9)	4.7 ± 0.4 µM	[6]
Dipeptidyl Peptidase 8 (DPP8)	>10 µM (approx.)	[6]
Dipeptidyl Peptidase 4 (DPP4)	>10 µM (approx.)	[6]

Experimental Protocols

Protocol 1: Determination of UAMC-1110 IC50 against FAP

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of **UAMC-1110** against recombinant human FAP.

Materials:

- Recombinant Human FAP protein
- **UAMC-1110**
- FAP substrate: Z-Gly-Pro-AMC or Gly-Pro-AMC
- Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[5] or 50 mM Tris-HCl, 140 mM NaCl, pH 8.0[2]
- 96-well black microplate
- Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm[5]
- DMSO for compound dilution

Procedure:

- Prepare **UAMC-1110** dilutions:
 - Prepare a stock solution of **UAMC-1110** in DMSO.
 - Perform serial dilutions of **UAMC-1110** in Assay Buffer to achieve a range of concentrations (e.g., from 40 μ M to 4 pM in eight gradients).[5]
- Prepare reagents:
 - Dilute the FAP substrate (e.g., Gly-Pro-AMC) to a final concentration of 40 μ M in Assay Buffer.[5]
 - Dilute the recombinant human FAP protein to a final concentration of 0.4 μ g/mL in Assay Buffer.[5]
- Assay Plate Setup:
 - Add 25 μ L of each **UAMC-1110** dilution to the wells of the 96-well plate.
 - Include wells with Assay Buffer and DMSO as negative (no inhibition) and vehicle controls, respectively.
 - Add 25 μ L of the diluted FAP substrate to all wells.[5]
- Enzyme Reaction:
 - Initiate the reaction by adding 50 μ L of the diluted FAP protein to each well.[5]
 - The final reaction volume will be 100 μ L.
- Incubation:
 - Incubate the plate at 37°C for 1 hour.[5]
- Fluorescence Measurement:

- Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[\[5\]](#)
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Plot the percentage of FAP inhibition versus the logarithm of the **UAMC-1110** concentration.
 - Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of **UAMC-1110** that causes a 50% reduction in FAP activity.[\[5\]](#)

Protocol 2: Selectivity Profiling of UAMC-1110

This protocol outlines the methodology to assess the selectivity of **UAMC-1110** against other related serine proteases like PREP, DPP4, DPP8, and DPP9.

Materials:

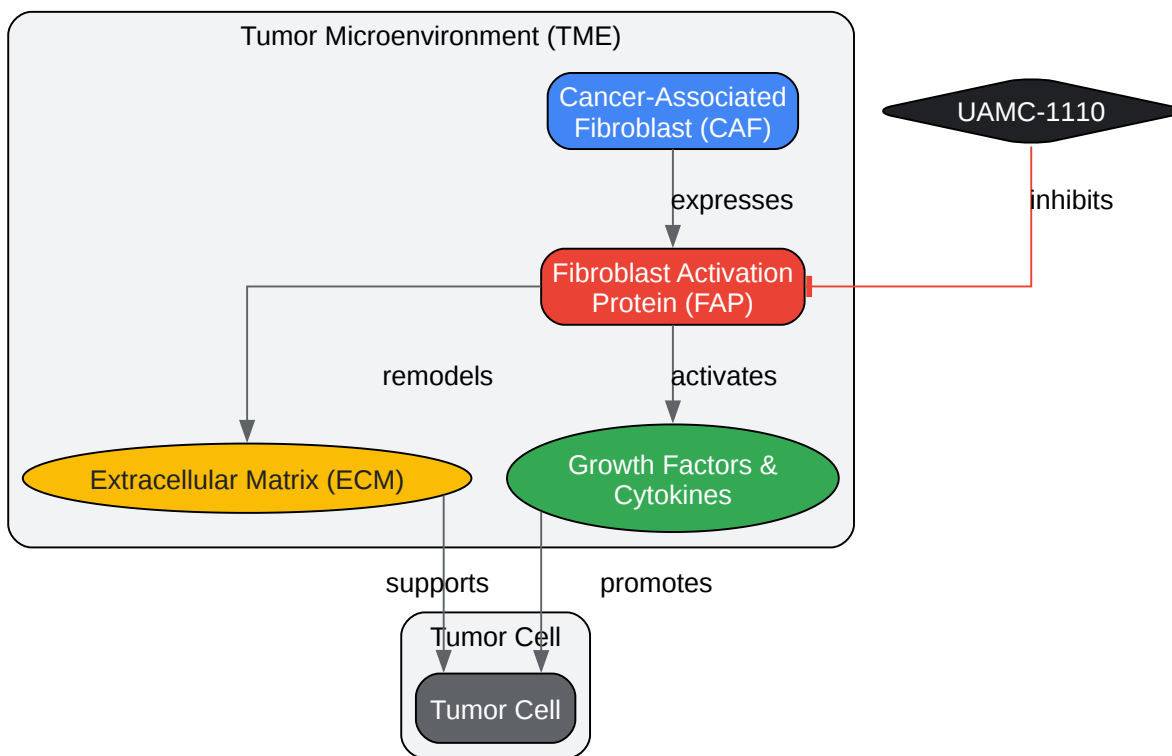
- Recombinant human PREP, DPP4, DPP8, and DPP9 enzymes
- Appropriate fluorogenic or chromogenic substrates for each enzyme (e.g., Suc-Gly-Pro-AMC for PREP, Ala-Pro-pNA for DPPs).[\[6\]](#)
- **UAMC-1110**
- Appropriate assay buffers for each enzyme
- 96-well microplates (black for fluorescence, clear for absorbance)
- Microplate reader (fluorescence or absorbance)

Procedure:

- Follow the general procedure outlined in Protocol 1, with the following modifications for each enzyme:

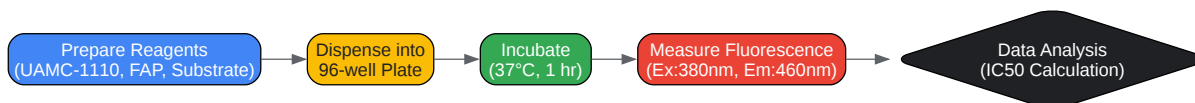
- Use the specific recombinant enzyme and its corresponding substrate.
- Use the optimal assay buffer and pH for each enzyme.
- Determine the appropriate enzyme and substrate concentrations for each assay to ensure linear reaction kinetics. For example, for DPP4, 50 μ M Ala-Pro-pNA can be used, and for DPP8/9, 150 μ M Ala-Pro-pNA can be used.[6]
- Test a similar concentration range of **UAMC-1110** against each protease to determine the respective IC₅₀ values.
- Calculate the selectivity index by dividing the IC₅₀ value for the off-target enzyme (e.g., PREP) by the IC₅₀ value for FAP. A higher selectivity index indicates greater selectivity for FAP.

Visualizations



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Caption: FAP signaling in the tumor microenvironment and inhibition by **UAMC-1110**.



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Caption: Experimental workflow for FAP enzyme inhibition assay with **UAMC-1110**.

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